![molecular formula C19H15N5O3S B2572619 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1903278-06-7](/img/structure/B2572619.png)
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Beschreibung
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-2-yl group. A methylene bridge links the triazolo-pyridazine moiety to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. The thiophene and benzodioxine groups may enhance electronic interactions and metabolic stability, making this compound a candidate for further therapeutic exploration .
Eigenschaften
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(15-11-26-13-4-1-2-5-14(13)27-15)20-10-18-22-21-17-8-7-12(23-24(17)18)16-6-3-9-28-16/h1-9,15H,10-11H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXJJNCTFHLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a thiophene ring and a triazolo[4,3-b]pyridazine core, which are known for their potential pharmacological effects. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The 1,2,4-triazolo scaffold allows for specific interactions with receptors due to its hydrogen bond donating and accepting capabilities. This interaction profile is crucial for its pharmacological effects.
Target Receptors
The compound primarily targets:
- Kinases : Inhibitory activity against c-Met kinase has been observed.
- Cancer Cell Lines : Demonstrated cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Pharmacological Properties
The compound exhibits several notable pharmacological activities:
Antitumor Activity
Research indicates that derivatives similar to this compound show significant antitumor properties. For instance:
- Cytotoxicity : Compounds related to the triazolo-pyridazine series have exhibited IC50 values as low as 1.06 μM against A549 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
Anti-inflammatory and Antioxidant Activities
The compound's structural features suggest potential anti-inflammatory properties through the inhibition of nitric oxide production and other inflammatory markers.
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various triazolo derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds with similar scaffolds to our target compound displayed moderate to high cytotoxicity .
- Enzyme Inhibition : The enzyme inhibition studies revealed that compounds from the same class could inhibit key enzymes involved in cancer progression and inflammation .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogs
Compound (CAS) | Core Structure | Position 6 Substituent | Side Chain Modification |
---|---|---|---|
Target Compound | Triazolo[4,3-b]pyridazine | Thiophen-2-yl | Methyl-benzodioxine-carboxamide |
894050-19-2 | Triazolo[4,3-b]pyridazine | Thiophen-2-yl | Pyridin-3-ylmethyl-thio |
891099-01-7 | Triazolo[4,3-b]pyridazine | Furan-2-yl | Pyridin-3-ylmethyl-thio |
851988-47-1 | Benzo[d]thiazole | N/A | Benzodioxine-carbohydrazide |
Spectroscopic and Analytical Comparisons
Mass Spectrometry (MS/MS) Profiling
Molecular networking via MS/MS reveals fragmentation patterns critical for dereplication. The target compound’s parent ion would exhibit a high cosine score (>0.9) with analogs sharing the triazolo-pyridazine core (e.g., 894050-19-2), but lower scores (<0.6) with structurally distinct compounds like 851988-47-1. Thiophen-2-yl versus furan-2-yl substitution (as in 891099-01-7) may reduce similarity due to differing fragmentation pathways .
Nuclear Magnetic Resonance (NMR) Analysis
NMR chemical shifts highlight substituent-induced electronic changes. For example:
- Thiophen-2-yl vs. Furan-2-yl : The thiophene’s sulfur atom deshields adjacent protons, causing downfield shifts (~7.5–8.0 ppm for aromatic protons) compared to furan’s oxygen (~6.5–7.0 ppm) .
- Benzodioxine-carboxamide vs. Thioether Side Chains : The carboxamide’s carbonyl group (δ ~168–170 ppm in ¹³C NMR) contrasts with thioether signals (δ ~35–40 ppm for SCH₂) .
Table 2: Key NMR and MS Data (Hypothetical for Target Compound)
Parameter | Target Compound | 894050-19-2 | 891099-01-7 |
---|---|---|---|
¹H NMR (δ, ppm) | |||
Aromatic protons (thiophene) | 7.8–8.2 | 7.8–8.2 | 6.5–7.0 (furan) |
CH₂ (side chain) | 4.3–4.5 | 3.8–4.0 (SCH₂) | 3.8–4.0 (SCH₂) |
¹³C NMR (δ, ppm) | |||
Carboxamide C=O | 168.5 | N/A | N/A |
Thioether S–CH₂ | N/A | 38.2 | 38.5 |
HRMS (m/z) | [M+H]+ Calc.: 435.1023 | [M+H]+ Calc.: 422.0841 | [M+H]+ Calc.: 406.0875 |
Research Findings and Challenges
- Lumping Strategy : Compounds with triazolo-pyridazine cores may be grouped for reaction simplification, but substituent variations (e.g., thiophene vs. furan) necessitate individualized analysis .
- Contradictions : While MS/MS suggests structural similarity among triazolo-pyridazines, NMR reveals significant electronic disparities due to heteroatom substitutions (S vs. O) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.